molecular formula C5H11Cl2N3S B2405048 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride CAS No. 2413869-21-1

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Cat. No. B2405048
CAS RN: 2413869-21-1
M. Wt: 216.12
InChI Key: SHJZOCMQNQHQGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been studied extensively. One approach involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction proceeds in three steps in the presence of polyphosphate ester (PPE), resulting in the formation of the corresponding 2-amino-1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives have been studied. In the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .

Scientific Research Applications

Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives

The compound plays a crucial role in the synthesis of 1,3,4-thiadiazol-2-amine derivatives . A new method has been developed for this synthesis, which involves a one-pot reaction between a thiosemicarbazide and carboxylic acid . This method avoids the use of toxic additives such as POCl3 or SOCl2 .

Antitumor Activity

1,3,4-Thiadiazol-2-yl derivatives, including the compound , have been shown to exhibit antitumor activity . This makes them a potential area of interest for cancer research and treatment.

Antibacterial Activity

Some derivatives of 1,3,4-thiadiazol-2-yl have demonstrated antibacterial activity . This suggests potential applications in the development of new antibiotics.

Antifungal Activity

In addition to their antibacterial properties, these compounds have also shown antifungal activity . This could be useful in the treatment of various fungal infections.

Antiparasitic Activity

Research has indicated that 1,3,4-thiadiazol-2-yl derivatives can have antiparasitic effects . This opens up possibilities for their use in combating parasitic diseases.

Inhibitory Activity Against Carbonic Anhydrase

These compounds have demonstrated inhibitory activity against carbonic anhydrase . This is significant for the treatment of conditions like glaucoma.

Inhibitory Activity Against Alpha-Glycosidase

1,3,4-Thiadiazol-2-yl derivatives have also shown inhibitory activity against alpha-glycosidase . This is important for the treatment of type 2 diabetes mellitus.

Antinociceptive Effects

New 1,3,4-thiadiazol derivatives have been synthesized and evaluated for their antinociceptive effects on the nociceptive pathways of the nervous system . These compounds have shown significant effects against mechanical, thermal, and chemical stimuli .

Future Directions

The future directions for research on “3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride” and related compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .

properties

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-8-7-4-9-5;;/h4H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFJJDMPUBIOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

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